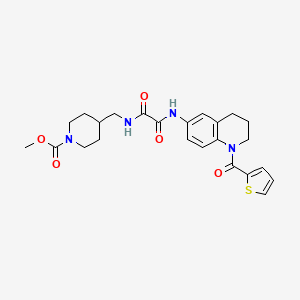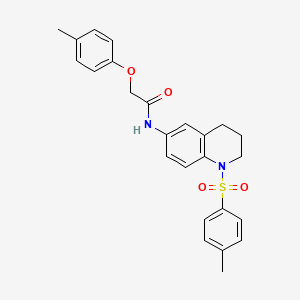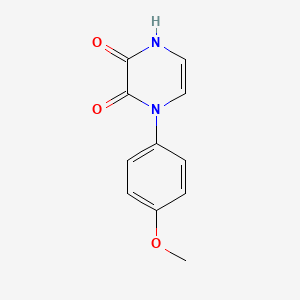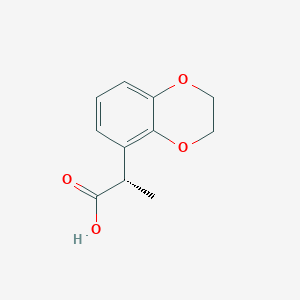
Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with similar structural features often involves multi-step chemical processes, including condensation, esterification, and cyclization reactions. For example, compounds with the tetrahydroquinoline structure can be synthesized through the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate, employing thermal and ultrasound irradiation methods (Thirumalai, Murugan, & Ramakrishnan, 2006). Another example involves the esterification of related compounds to form structures such as the title compound, demonstrating the versatility of esterification in synthesizing complex molecules (Yıldırım et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing tetrahydroquinoline and piperidine units has been studied through X-ray crystallography, revealing detailed conformational information. For instance, a related compound exhibited a screw-boat conformation of the piperidine ring, highlighting the influence of the molecular structure on the overall geometry and potential interaction sites for biological activity (Akkurt et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include acylation, oxidative reactions, and the formation of cyclic structures through intramolecular cyclization. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrated the compound's utility in oxidative reactions (Mercadante et al., 2013). These reactions are crucial for modifying the compound's functional groups, potentially enhancing its biological activity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is related to the field of organic synthesis and medicinal chemistry, where derivatives and structurally similar compounds have been synthesized for various purposes, including the development of potential therapeutic agents. For instance, research on pyridine derivatives as insecticides has identified compounds with significant insecticidal activity, highlighting the importance of structural modification in enhancing biological activity (E. A. Bakhite et al., 2014). Moreover, molecular modeling and synthesis efforts have targeted novel derivatives for their potential anti-cancer activity as inhibitors of methionine synthase, demonstrating the compound's relevance in drug discovery and design (Ismail Mahmoud Elfekki et al., 2014).
Biological Activities
The research applications extend into investigating biological activities and potential therapeutic uses. For example, studies have explored the synthesis of novel compounds for their antimicrobial activities, providing insights into their potential as antimicrobial agents (R. Zaki et al., 2019). Similarly, investigations into the cardiovascular activity of related compounds have been conducted, emphasizing the importance of these chemical structures in developing drugs with cardiovascular benefits (A. Krauze et al., 2004).
Structural and Mechanistic Studies
Structural and mechanistic studies on compounds with similar structures to Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate have been reported. These include the synthesis and structural analysis of spiroheterocyclic compounds, offering valuable information on their chemical behavior and potential applications in material science and drug development (M. Stoyanova et al., 2010).
Propriétés
IUPAC Name |
methyl 4-[[[2-oxo-2-[[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-33-24(32)27-11-8-16(9-12-27)15-25-21(29)22(30)26-18-6-7-19-17(14-18)4-2-10-28(19)23(31)20-5-3-13-34-20/h3,5-7,13-14,16H,2,4,8-12,15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYPQNGILXQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)




![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)


![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)